molecular formula C12H15Br B2883375 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene CAS No. 2470440-63-0

1-Bromo-4-(2,2-dimethylcyclobutyl)benzene

Cat. No.: B2883375
CAS No.: 2470440-63-0
M. Wt: 239.156
InChI Key: OAGXPUVMNXAEAB-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-dimethylcyclobutyl)benzene is an organic compound that belongs to the class of bromobenzene derivatives It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethylcyclobutyl group

Preparation Methods

The synthesis of 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene typically involves the bromination of 4-(2,2-dimethylcyclobutyl)benzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-(2,2-dimethylcyclobutyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-4-(2,2-dimethylcyclobutyl)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

    Biology and Medicine: The compound can be used in the design and synthesis of pharmaceuticals and biologically active molecules. Its structural features may contribute to the development of new drugs with specific biological activities.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-dimethylcyclobutyl)benzene involves its interaction with molecular targets through its bromine and cyclobutyl groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclobutyl group can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems .

Comparison with Similar Compounds

1-Bromo-4-(2,2-dimethylcyclobutyl)benzene can be compared with other bromobenzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-bromo-4-(2,2-dimethylcyclobutyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-12(2)8-7-11(12)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGXPUVMNXAEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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